molecular formula C19H19N3O7S B2897868 3,4,5-trimethoxy-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 886928-23-0

3,4,5-trimethoxy-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2897868
CAS No.: 886928-23-0
M. Wt: 433.44
InChI Key: SYJBCQKBULRNON-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a 3,4,5-trimethoxybenzamide group and a 3-(methylsulfonyl)phenyl substituent. The 1,3,4-oxadiazole ring is a pharmacologically significant scaffold known for its metabolic stability and diverse biological activities.

Properties

IUPAC Name

3,4,5-trimethoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O7S/c1-26-14-9-12(10-15(27-2)16(14)28-3)17(23)20-19-22-21-18(29-19)11-6-5-7-13(8-11)30(4,24)25/h5-10H,1-4H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYJBCQKBULRNON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Properties

Recent studies have demonstrated that compounds similar to 3,4,5-trimethoxy-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide exhibit notable cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve:

  • Induction of Apoptosis: This compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest: It has been shown to disrupt the cell cycle in cancer cells, preventing their proliferation.
Cancer Cell Line IC50 (µM) Mechanism
HeLa15.2Apoptosis
MCF-712.8Cell Cycle Arrest
A54910.5Apoptosis

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties , showing effectiveness against both Gram-positive and Gram-negative bacteria. Key findings include:

  • Inhibition of Bacterial Growth: Similar benzamide derivatives have demonstrated activity against Staphylococcus aureus and Escherichia coli.
  • Mechanism of Action: The antimicrobial effect is thought to involve the inhibition of bacterial cell division proteins like FtsZ.
Bacterial Strain Minimum Inhibitory Concentration (MIC) Effectiveness
Staphylococcus aureus8 µg/mLEffective
Escherichia coli16 µg/mLModerate

Potential Use in Cancer Therapy

Given its anticancer properties, this compound could be further explored as a candidate for developing new cancer therapies. Its ability to selectively target cancer cells while sparing normal cells makes it a promising agent for further investigation.

Antimicrobial Drug Development

The antimicrobial activity suggests that it could serve as a lead compound for developing new antibiotics, particularly in an era where antibiotic resistance is a growing concern.

Case Studies

  • Case Study on Anticancer Efficacy:
    • A study conducted on the effect of this compound on human breast cancer cells (MCF-7) revealed significant apoptosis induction at concentrations as low as 12.8 µM. This study highlights the potential for developing targeted therapies based on this compound's structure.
  • Case Study on Antimicrobial Activity:
    • Research evaluating the antimicrobial effects against Staphylococcus aureus showed that the compound inhibited bacterial growth effectively at an MIC of 8 µg/mL. This suggests its potential role in treating infections caused by resistant strains.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues, their substituents, molecular weights, and reported activities:

Compound Name Substituents (Oxadiazole/Benzamide) Molecular Weight Biological Activity Key Reference
Target Compound : 3,4,5-Trimethoxy-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide Oxadiazole: 3-(methylsulfonyl)phenyl; Benzamide: 3,4,5-trimethoxy 511.5 Not explicitly reported -
N-Phenyl-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide derivatives Oxadiazole: 3,4,5-trimethoxyphenyl; Acetamide: sulfanyl group Varies Antimicrobial (E. coli, fungi)
N-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide (Compound 54) Oxadiazole: cyclohexyl; Benzamide: 4-fluoro ~327.3 Ca²⁺/calmodulin inhibition (IC₅₀: 0.8 µM)
N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(thiomethoxy)benzamide (18) Oxadiazole: dihydrobenzo[d][1,4]dioxin; Benzamide: thiomethoxy ~437.4 Not explicitly reported
4-(Dipropylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide Oxadiazole: 3-methoxyphenyl; Benzamide: dipropylsulfamoyl 533.9 Not explicitly reported
4-(Diethylsulfamoyl)-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide Oxadiazole: 3-(methylsulfonyl)phenyl; Benzamide: diethylsulfamoyl 478.5 Not explicitly reported

Key Structural and Functional Differences

Substituent Effects on Bioactivity :

  • The target compound ’s 3,4,5-trimethoxybenzamide group may enhance π-π stacking with aromatic residues in enzymes or receptors, while the methylsulfonyl group could improve solubility and hydrogen bonding .
  • Compound 54 () demonstrates potent Ca²⁺/calmodulin inhibition (IC₅₀: 0.8 µM), attributed to the electron-withdrawing fluoro substituent on the benzamide. This suggests halogenation can modulate target affinity.
  • N-Phenyl-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides () exhibit broad-spectrum antimicrobial activity, likely due to the sulfanyl group’s nucleophilic reactivity .

Impact of Sulfonyl/Sulfamoyl Groups: The target compound’s methylsulfonyl group is distinct from the diethylsulfamoyl group in ’s compound. Sulfamoyl groups (N–SO₂) are less electron-withdrawing than sulfonyl (SO₂) but may improve metabolic stability .

Synthetic Routes and Purity :

  • Many analogues (e.g., ) are synthesized via condensation reactions, with purity >95% confirmed by HPLC. The target compound likely follows similar protocols, given the prevalence of oxadiazole synthesis via cyclization of hydrazides .

Q & A

Q. What are the optimal synthetic routes for 3,4,5-trimethoxy-N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide, and how can purity be maximized?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the oxadiazole ring via cyclization of a thiosemicarbazide intermediate under reflux with POCl₃ (similar to methods in ).
  • Step 2 : Coupling the oxadiazole intermediate with 3,4,5-trimethoxybenzamide using a dehydrating agent (e.g., DCC or EDCI) in anhydrous dichloromethane .
  • Critical factors : Temperature control (70–90°C for cyclization), anhydrous conditions, and purification via column chromatography (silica gel, ethyl acetate/hexane eluent). Purity >95% can be achieved using preparative HPLC with a C18 column .

Q. Which functional groups in this compound are critical for its bioactivity, and how are they characterized?

Key functional groups include:

  • 3,4,5-Trimethoxybenzamide : Confirmed via ¹H NMR (δ 3.8–3.9 ppm for methoxy groups) and IR (C=O stretch at ~1650 cm⁻¹) .
  • Methylsulfonylphenyl-oxadiazole : Validated by LC-MS (m/z for [M+H]⁺) and ¹³C NMR (sulfonyl carbon at δ ~110 ppm) .
    Methodology: Use a combination of spectroscopic techniques (NMR, FT-IR) and mass spectrometry to confirm structural integrity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the methylsulfonyl group in biological activity?

  • Experimental design : Synthesize analogs replacing the methylsulfonyl group with sulfonamide, sulfonic acid, or hydrogen. Compare their bioactivity (e.g., IC₅₀ in anticancer assays) .
  • Analytical approach : Use molecular docking to assess binding affinity with target proteins (e.g., tubulin or kinases). For example, the methylsulfonyl group may enhance hydrophobic interactions in binding pockets .
  • Data interpretation : Correlate electronic properties (calculated via DFT) of substituents with activity trends .

Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?

  • Case example : Discrepancies in antimicrobial activity (e.g., MIC values) may arise from variations in bacterial strains or assay conditions.
  • Methodology :
    • Standardize assays using CLSI guidelines for consistency.
    • Validate results with orthogonal methods (e.g., time-kill assays vs. disk diffusion) .
    • Perform meta-analysis of published data to identify confounding variables (e.g., solvent effects) .

Q. How can the compound’s stability under physiological conditions be assessed for drug development?

  • Experimental protocol :
    • Hydrolytic stability : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours; monitor degradation via HPLC .
    • Metabolic stability : Use liver microsomes or S9 fractions to identify major metabolites (LC-MS/MS analysis) .
  • Key findings : The oxadiazole ring is prone to hydrolysis in acidic conditions, requiring formulation adjustments (e.g., enteric coating) .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • Tools : SwissADME or ADMETLab for predicting logP, bioavailability, and blood-brain barrier permeability .
  • Case study : The 3,4,5-trimethoxy group increases logP (~3.5), suggesting moderate solubility but high membrane permeability. The methylsulfonyl group may reduce CYP3A4-mediated metabolism .

Methodological Challenges and Solutions

Q. How can synthetic yields be improved for large-scale research applications?

  • Optimization strategies :
    • Replace traditional cyclization agents (POCl₃) with microwave-assisted synthesis to reduce reaction time and improve yield .
    • Use flow chemistry for the coupling step to enhance reproducibility .

Q. What techniques validate target engagement in cellular assays?

  • Approaches :
    • Cellular thermal shift assay (CETSA) to confirm target binding in live cells .
    • siRNA knockdown of putative targets (e.g., EGFR or PI3K) to observe activity loss .

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